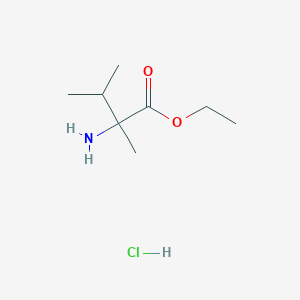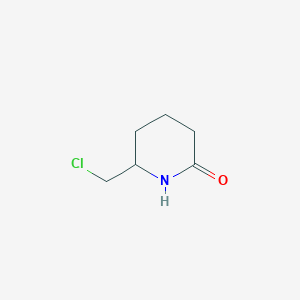
5-Ethyl-6-hydroxy-3-(3-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-6-hydroxy-3-(3-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one is an organic compound that is made up of a sulfur-containing heterocyclic ring system. It is a type of heterocyclic compound, which is a type of molecule with a ring structure that contains at least two different types of atoms. This particular compound has a wide range of applications in the scientific community due to its unique structure and properties. In
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
5-Ethyl-6-hydroxy-3-(3-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one, as a dihydropyrimidine derivative, has been studied for its broad biological activities. In particular, it has shown promising results in antimicrobial and antifungal applications. Research by Al-Juboori (2020) synthesizes various dihydropyrimidinone and dihydropyrimidine derivatives, demonstrating their effectiveness against bacteria like Bacillus subtilis and Staphylococcus aureus, as well as fungi like Aspergillus and Rhizopus. The compounds displayed potent antifungal activity, indicating their potential in treating microbial infections (Al-Juboori, 2020).
Catalysis and Synthesis
The compound is also relevant in the field of chemical synthesis. A study by Shu-jing (2004) focuses on the catalytic synthesis of a closely related compound, 5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydro-pyrimidin-2(1H)-one. This research highlights the importance of dihydropyrimidine derivatives in facilitating chemical reactions, especially in the presence of strong acidic ion-exchange membranes (Ni Shu-jing, 2004).
Biological Activities and Drug Development
Research into dihydropyrimidine derivatives like 5-Ethyl-6-hydroxy-3-(3-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one has extended into exploring their potential in drug development, particularly as anti-inflammatory and antimicrobial agents. Singh et al. (2008) synthesized a series of dihydropyrimidines, evaluating their antifilarial activity. One of the compounds demonstrated promising antifilarial activity, which indicates the potential of these compounds in developing new treatments for filarial infections (Singh et al., 2008).
Propiedades
IUPAC Name |
5-ethyl-6-hydroxy-1-(3-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-3-10-11(16)14-13(19)15(12(10)17)8-5-4-6-9(7-8)18-2/h4-7,17H,3H2,1-2H3,(H,14,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEDKAHMYHKESY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(C(=S)NC1=O)C2=CC(=CC=C2)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-6-hydroxy-3-(3-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Chloroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1373597.png)
![[4-(Morpholin-4-ylmethyl)phenyl]boronic acid hydrochloride](/img/structure/B1373598.png)

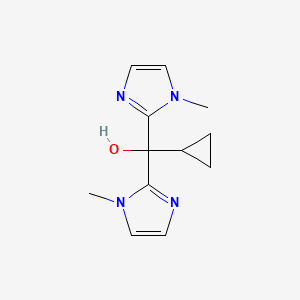

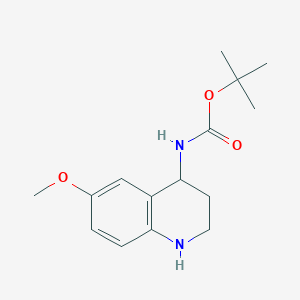
![1-{2-Chloroimidazo[1,2-a]pyridin-3-yl}ethan-1-ol](/img/structure/B1373607.png)
![4-Amino-1-[2-(morpholin-4-yl)ethyl]pyrrolidin-2-one dihydrochloride](/img/structure/B1373608.png)
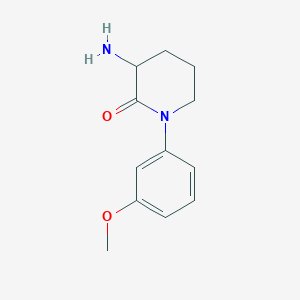

![tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate](/img/structure/B1373615.png)
